1-(4-Bromo-2,6-difluorobenzoyl)piperazine
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Overview
Description
1-(4-Bromo-2,6-difluorobenzoyl)piperazine is a chemical compound with the molecular formula C11H11BrF2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of bromine and fluorine atoms in the benzoyl group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)piperazine typically involves the reaction of 4-bromo-2,6-difluorobenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-difluorobenzoyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromo-2,6-difluorobenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorobenzoyl)piperazine
- 1-(4-Chloro-2,6-difluorobenzoyl)piperazine
- 1-(4-Bromo-2,6-difluorophenyl)piperazine
Uniqueness
1-(4-Bromo-2,6-difluorobenzoyl)piperazine is unique due to the specific combination of bromine and fluorine atoms in the benzoyl group. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O/c12-7-5-8(13)10(9(14)6-7)11(17)16-3-1-15-2-4-16/h5-6,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVKIKJUSOFXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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